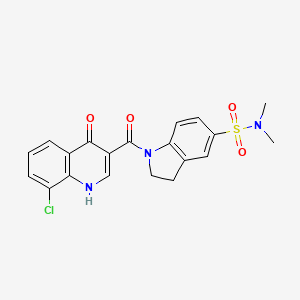![molecular formula C26H25Cl2N3O3S B2560073 N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 865655-03-4](/img/no-structure.png)
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a useful research compound. Its molecular formula is C26H25Cl2N3O3S and its molecular weight is 530.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- Research on compounds structurally similar to N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has been conducted focusing on their crystal structure. These studies reveal insights into the molecular geometry and intermolecular interactions, which are vital for understanding the compound's properties and potential applications (M. Kaur et al., 2012).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
- Research has been conducted on compounds similar to the target molecule as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These are important targets for antitumor agents. Such compounds have demonstrated significant inhibitory activities and hold potential as anticancer drugs (A. Gangjee et al., 2009).
Central Nervous System Depressant Activity
- Compounds structurally related to N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide have been synthesized and evaluated for their potential as central nervous system depressants. Such studies are crucial for the development of new therapeutic agents for neurological disorders (K. Manjunath et al., 1997).
Nonlinear Optical Properties
- The nonlinear optical (NLO) properties of pyrimidine derivatives, similar to the compound , have been studied. These findings are significant in the field of materials science, particularly for applications in optoelectronics and photonics (A. Hussain et al., 2020).
Anticancer Activity
- Research on analogs of this compound has shown marked inhibition against various human cancer cell lines, suggesting potential applications in cancer therapy (Pei Huang et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves the reaction of 2-chlorobenzylamine with 3-chlorobenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-acetic acid to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "3-chlorobenzaldehyde", "2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-acetic acid", "hexanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 3-chlorobenzaldehyde (1.1 equiv) in dichloromethane and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to form the imine intermediate.", "Step 2: Add 2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-acetic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add hexanoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.", "Step 5: Extract the organic layer with dichloromethane and wash with water and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent to obtain the desired product." ] } | |
CAS RN |
865655-03-4 |
Product Name |
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide |
Molecular Formula |
C26H25Cl2N3O3S |
Molecular Weight |
530.46 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C26H25Cl2N3O3S/c27-20-9-6-7-18(15-20)17-31-22-12-14-35-24(22)25(33)30(26(31)34)13-5-1-2-11-23(32)29-16-19-8-3-4-10-21(19)28/h3-4,6-10,12,14-15H,1-2,5,11,13,16-17H2,(H,29,32) |
InChI Key |
UFAXGFYDHPHNFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



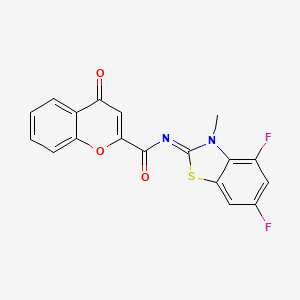
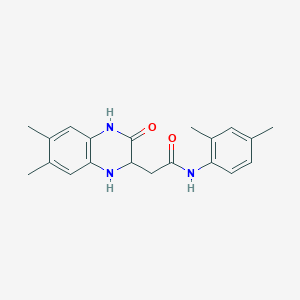

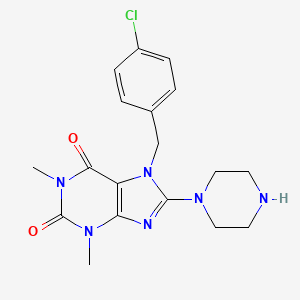
![2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2559995.png)
![1-methyl-7-pyridin-3-yl-3-(4-vinylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559997.png)
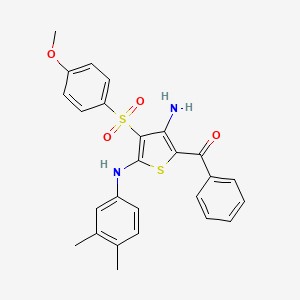


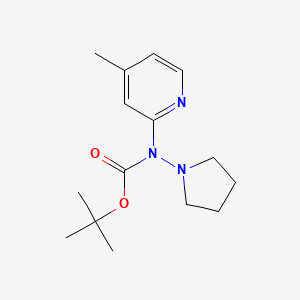
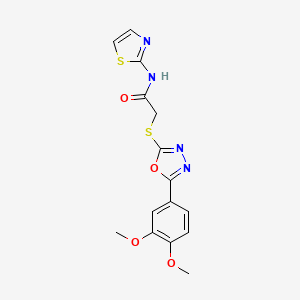

![2-(2-chloroethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2560012.png)
